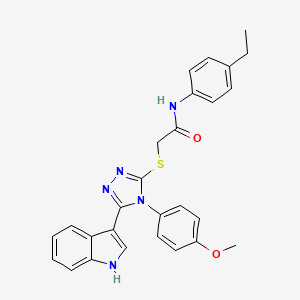

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

Description

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a triazole-thio-acetamide derivative characterized by a 1,2,4-triazole core substituted with an indol-3-yl group at position 5, a 4-methoxyphenyl group at position 4, and a thio-linked acetamide moiety bearing a 4-ethylphenyl substituent. Its synthesis likely involves the S-alkylation of a triazole-3-thiol intermediate, as described in analogous procedures using cesium carbonate as a base .

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2S/c1-3-18-8-10-19(11-9-18)29-25(33)17-35-27-31-30-26(23-16-28-24-7-5-4-6-22(23)24)32(27)20-12-14-21(34-2)15-13-20/h4-16,28H,3,17H2,1-2H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUNEYXUUPPHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The compound features a triazole ring, which is known for its diverse biological activities, including anticancer properties.

- Molecular Formula : C25H27N5O2S

- Molecular Weight : 461.6 g/mol

- IUPAC Name : 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

- InChI Key : LJRQBJSILUCHQY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. The indole and triazole rings can modulate the activity of various receptors and enzymes, impacting cellular signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| Liver carcinoma | 6.2 | |

| Breast cancer (T47D) | 27.3 | |

| Colon carcinoma (HCT116) | 43.4 |

The compound's mechanism involves inhibiting cell growth and promoting apoptosis in cancer cells through the modulation of signaling pathways.

Antimicrobial Activity

The triazole moiety has been associated with antimicrobial properties. Studies have shown that similar triazole derivatives exhibit activity against a range of pathogens:

These findings suggest that the compound may also hold potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of electron-donating groups on the phenyl rings enhances its efficacy against various targets. For instance, modifications at the C-3 position of the triazole ring significantly influence antimicrobial potency, highlighting the importance of structural optimization in drug design.

Case Studies

Several studies have explored the biological activity of related compounds within the triazole class:

- Triazole Derivatives Against Cancer : A series of mercapto-substituted 1,2,4-triazoles were synthesized and evaluated for their anticancer properties, demonstrating significant activity against multiple cancer cell lines .

- Antimicrobial Screening : Research on quinolone-triazole hybrids revealed potent antibacterial activities against drug-resistant strains, indicating that structural modifications can lead to enhanced therapeutic profiles .

Comparison with Similar Compounds

Core Heterocycle Modifications

Functional Group Comparisons

- Acetamide Tail : The 4-ethylphenyl acetamide in the target contrasts with the 4-fluorophenylsulfonyl group in compound 37 (), altering solubility and steric bulk. Ethyl groups generally enhance lipophilicity compared to halogens like chlorine or fluorine .

- Indole Modifications : The indol-3-yl group in the target is structurally distinct from pyrrol-2-yl or naphthalenyloxy groups in compounds like 4g () and 6m (), which may affect binding to serotoninergic or kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.